molecular formula C14H13N3OS B5752378 6-methoxy-N-(4-pyridinylmethyl)-1,3-benzothiazol-2-amine

6-methoxy-N-(4-pyridinylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B5752378
M. Wt: 271.34 g/mol
InChI Key: MSGBWAHIOLOUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-N-(4-pyridinylmethyl)-1,3-benzothiazol-2-amine, also known as PBTZ169, is a benzothiazole derivative that has shown promising results in the treatment of tuberculosis. It is a novel compound that has been synthesized and studied extensively in recent years.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(4-pyridinylmethyl)-1,3-benzothiazol-2-amine is not fully understood, but it is thought to target multiple pathways in the bacterium. It has been shown to inhibit the activity of enzymes involved in cell wall biosynthesis and energy metabolism. 6-methoxy-N-(4-pyridinylmethyl)-1,3-benzothiazol-2-amine has also been shown to disrupt the formation of biofilms, which are protective structures that allow the bacterium to survive in harsh environments.
Biochemical and Physiological Effects:
6-methoxy-N-(4-pyridinylmethyl)-1,3-benzothiazol-2-amine has been shown to have low toxicity in vitro and in vivo studies. It has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. 6-methoxy-N-(4-pyridinylmethyl)-1,3-benzothiazol-2-amine has also been shown to have good solubility and stability in various formulations.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-methoxy-N-(4-pyridinylmethyl)-1,3-benzothiazol-2-amine is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a promising candidate for the development of new tuberculosis treatments. However, one limitation of 6-methoxy-N-(4-pyridinylmethyl)-1,3-benzothiazol-2-amine is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity and minimize potential side effects.

Future Directions

There are several future directions for research on 6-methoxy-N-(4-pyridinylmethyl)-1,3-benzothiazol-2-amine. One area of research is to further understand its mechanism of action and optimize its activity. Another area of research is to develop new formulations of 6-methoxy-N-(4-pyridinylmethyl)-1,3-benzothiazol-2-amine that can be used in combination with other drugs to treat tuberculosis. Additionally, 6-methoxy-N-(4-pyridinylmethyl)-1,3-benzothiazol-2-amine could be tested against other bacterial pathogens to determine its potential as a broad-spectrum antibiotic.

Synthesis Methods

The synthesis of 6-methoxy-N-(4-pyridinylmethyl)-1,3-benzothiazol-2-amine involves a multi-step process that begins with the reaction of 2-aminobenzenethiol with 4-bromomethylpyridine. This intermediate is then reacted with 6-methoxy-2-nitroaniline to produce the final product. The synthesis of 6-methoxy-N-(4-pyridinylmethyl)-1,3-benzothiazol-2-amine has been optimized to produce high yields and purity.

Scientific Research Applications

6-methoxy-N-(4-pyridinylmethyl)-1,3-benzothiazol-2-amine has been extensively studied for its potential as a new drug candidate for the treatment of tuberculosis. It has been shown to have potent activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. 6-methoxy-N-(4-pyridinylmethyl)-1,3-benzothiazol-2-amine has also been shown to be effective against drug-resistant strains of the bacterium.

properties

IUPAC Name

6-methoxy-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-18-11-2-3-12-13(8-11)19-14(17-12)16-9-10-4-6-15-7-5-10/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGBWAHIOLOUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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